Levonorgestrel

Receptor Binding Endocrinology Cell-Based Assays

Confidently procure Levonorgestrel (CAS 797-63-7), the biologically active enantiomer with a 323% RBA for the progesterone receptor, standardized for reproducible R&D and formulation. Its high melting point (232-239°C) enables hot-melt extrusion, ensuring zero-order release kinetics in long-acting IUS or subdermal implants, unlike prodrugs requiring hepatic activation. Guarantee batch-to-batch precision for ANDA bioequivalence trials or SPRM lead optimization with an API meeting stringent pharmacopeial monograph specifications.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 797-63-7
Cat. No. B1675169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel
CAS797-63-7
Synonyms18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)-
Capronor
Cerazet
D Norgestrel
D-Norgestrel
duofem
l Norgestrel
l-Norgestrel
Levonorgestrel
Microlut
Microval
Mirena
Norgeston
NorLevo
Norplant
Norplant 2
Norplant-2
Norplant2
Plan B
Vikela
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
InChIKeyWWYNJERNGUHSAO-XUDSTZEESA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 125 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityIn water, 1.73 mg/L, temp not stated.
Soluble in ethanol (1 in 120), chloroform (1 in 15), diethyl ether (1 in 400) and dioxane.
5.83e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel (CAS 797-63-7): Procurement-Focused Overview of a Second-Generation Gonane Progestin


Levonorgestrel (LNG) is a synthetic progestogen belonging to the gonane (18-homologated 19-nortestosterone) structural class [1]. It functions as a potent agonist of the progesterone receptor (PR), while also exhibiting notable affinity for the androgen receptor (AR) and minimal binding to estrogen receptors [2]. Unlike first-generation progestins or the parent compound norgestrel (which is a racemic mixture), levonorgestrel is the biologically active enantiomer, conferring enhanced potency and a defined pharmacological profile [3]. This compound serves as a core active pharmaceutical ingredient (API) in a wide array of dosage forms including oral tablets, subdermal implants, and intrauterine systems (IUS), making its high-purity procurement critical for both R&D and industrial manufacturing.

The High Cost of Substitution: Why In-Class Levonorgestrel Analogs Are Not Interchangeable for Scientific or Manufacturing Workflows


Despite sharing a common 19-nortestosterone backbone, progestins exhibit profound divergence in receptor selectivity, metabolic stability, and protein binding that precludes generic substitution [1]. In a scientific or industrial procurement context, substituting levonorgestrel with norethisterone or desogestrel introduces critical variables that invalidate experimental reproducibility or disrupt formulation stability. As documented in the comparative data below, levonorgestrel demonstrates a distinct binding affinity ratio to the progesterone receptor (323% relative to progesterone) that is not replicated by older estranes, and a unique metabolic resistance to hepatic first-pass metabolism compared to prodrugs like desogestrel [2]. Furthermore, its compatibility with long-acting delivery systems (IUS/implant) is dependent on specific physicochemical properties (e.g., crystalline stability, low aqueous solubility) that differ from other gonanes [3].

Levonorgestrel (CAS 797-63-7) Quantitative Evidence Guide: Head-to-Head Comparator Analysis for Scientific Selection


Superior Progesterone Receptor (PR) Affinity Relative to First-Generation Estranes and Parent Norgestrel

Levonorgestrel exhibits a relative binding affinity (RBA) of 323% compared to progesterone (100%) at the human progesterone receptor (PR), a value significantly exceeding that of the first-generation progestin norethisterone (RBA ranking: norethisterone << levonorgestrel) [1]. This enhanced affinity is a direct consequence of the 18-methyl group substitution on the gonane skeleton, which is absent in estrane derivatives [2]. Additionally, levonorgestrel demonstrates approximately 5-fold higher PR binding affinity compared to its pro-drug norgestimate (RBA ~1-3% vs 125-143% for LNG) [3].

Receptor Binding Endocrinology Cell-Based Assays

Quantified Androgen Receptor (AR) Activity Profile for Endocrine Selectivity Assessment

Levonorgestrel displays an RBA of 58% relative to testosterone at the human androgen receptor (AR), placing it in the 'high androgenicity' category among progestins [1]. Comparative selectivity analysis reveals that the ratio of androgen:progestin IC50 values for levonorgestrel is lower (reflecting poorer PR selectivity) than that of newer gonanes like 3-keto-desogestrel and gestodene, but significantly higher than norethisterone [2]. Specifically, the introduction of the 18-methyl group in levonorgestrel increases binding to both PR and AR relative to norethisterone, with a quantified RBA for AR of 11.8-22.0% of DHT, compared to negligible binding by norgestimate [3].

Androgen Receptor Selectivity Side-Effect Profiling

Comparative Bioavailability and Half-Life Advantage Over Norethisterone in Oral Formulation

Levonorgestrel demonstrates near-complete oral systemic bioavailability (89-99%) compared to the incomplete absorption of norethisterone (average ~64-70%) [1]. This is due to levonorgestrel's inherent resistance to hepatic first-pass metabolism, attributed to its 18-methyl gonane structure which limits metabolic conversion [2]. Additionally, the terminal plasma half-life of levonorgestrel (10-45 hours; commonly cited mean ~10-13 hours in modern studies) is significantly longer than that of norethisterone (5-14 hours), providing a more stable plasma concentration profile [3].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Efficacy in Emergency Contraception: Non-Inferiority to Ulipristal Acetate within 72-Hour Window

Meta-analysis of two randomized controlled trials (RCTs) comparing Levonorgestrel (1.5 mg single dose) with Ulipristal Acetate (30 mg) demonstrated no significant difference in pregnancy rates when administered within 72 hours of unprotected intercourse [1]. While one meta-analysis reported a 42% lower pregnancy risk with ulipristal acetate up to 72 hours, the primary systematic reviews indicate non-inferiority within the standard 3-day window, with Levonorgestrel preventing approximately 85% of expected pregnancies (observed pregnancy rate 1.34% vs expected 8.9% based on cycle day) [2]. In contrast, from 72 to 120 hours, ulipristal acetate maintains efficacy while levonorgestrel's efficacy declines significantly [3].

Emergency Contraception Clinical Trial Pregnancy Prevention

Intrauterine System (IUS) Daily Release Rate and Duration Advantage Over Etonogestrel Implant

The Levonorgestrel Intrauterine System (LNG-IUS 52 mg, Mirena) releases LNG at a controlled rate of 20 µg/day locally into the uterine cavity for up to 8 years (FDA approved duration), compared to the etonogestrel subdermal implant (Nexplanon) which delivers systemic etonogestrel at ~60-70 µg/day initially, declining to 25-30 µg/day over 3 years [1]. This results in plasma LNG concentrations of 150-200 pg/mL with the IUS (a fraction of the 300-400 pg/mL observed with implants), minimizing systemic androgenic exposure [2]. Furthermore, the physicochemical stability of LNG crystalline powder (Melting Point: 233-239°C) permits high-temperature extrusion for IUS reservoir fabrication, a process incompatible with more labile progestins [3].

Long-Acting Reversible Contraception Drug Delivery Intrauterine System

Validated Application Scenarios for Levonorgestrel (CAS 797-63-7) Based on Comparative Evidence


High-Potency Progesterone Receptor (PR) Positive Control in Endocrine Screening Assays

Utilize Levonorgestrel (RBA 323% vs Progesterone) as a robust positive control for PR activation in reporter gene assays or MCF-7 cell proliferation studies. Its superior binding affinity relative to norethisterone ensures a high signal-to-noise ratio at lower concentrations, reducing solvent cytotoxicity (e.g., DMSO ≤0.1%). This is particularly advantageous for high-throughput screening (HTS) campaigns targeting PR modulators [1].

Reference Standard for Androgen Receptor (AR) Mediated Off-Target Assessment

In lead optimization programs for selective progesterone receptor modulators (SPRMs), Levonorgestrel (AR RBA 58% vs Testosterone) serves as a critical benchmark for quantifying androgenic 'liability'. Comparative analysis of new chemical entities (NCEs) against Levonorgestrel's established AR/PR selectivity ratio allows researchers to benchmark whether their compound offers improved safety margins over current gonane progestins [2].

Bioequivalence Study Comparator for Generic Oral Contraceptive Development

For ANDA (Abbreviated New Drug Application) filings and generic drug development, Levonorgestrel API meeting USP/EP specifications (Melting Point: 233-239°C; Assay ≥98-102%) is required. Its well-characterized pharmacokinetic profile (Bioavailability: 89-99%; Tmax ~1-2h) and resistance to first-pass metabolism make it a reliable internal standard for LC-MS/MS method validation and in vivo bioequivalence trials comparing test formulations to reference listed drugs (RLD) [3].

Formulation Development of Long-Acting Intrauterine and Implantable Devices

Leverage Levonorgestrel's high melting point (232-239°C) and crystalline stability to develop hot-melt extrusion (HME) or silicone-based reservoir systems (IUS or subdermal implants). Unlike desogestrel (a prodrug requiring hepatic activation) or medroxyprogesterone acetate (suspension microcrystals), Levonorgestrel's pure gonane structure ensures zero-order release kinetics in non-biodegradable polymers, enabling multi-year (up to 8 years) contraceptive efficacy with minimal polymer degradation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levonorgestrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.